Product packaging for Avalide(Cat. No.:CAS No. 448264-66-2)

Avalide

Cat. No.: B1243063
CAS No.: 448264-66-2
M. Wt: 726.3 g/mol
InChI Key: NZPSYYOURGWZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Avalide is the brand name for a fixed-dose combination reagent containing Irbesartan, an angiotensin II receptor blocker (ARB), and Hydrochlorothiazide, a thiazide diuretic. This combination is provided for investigative use in non-clinical research settings. Irbesartan works by selectively blocking the binding of angiotensin II to the AT1 receptor, leading to vasodilation and reduced aldosterone secretion . Hydrochlorothiazide inhibits sodium reabsorption in the distal convoluted tubules, promoting natriuresis and diuresis . The synergistic action of these components makes this compound a valuable tool for researching cardiovascular and renal physiology, particularly for studying models of hypertension and the effects of dual RAAS inhibition and diuresis . Researchers may also investigate its potential role in diabetic nephropathy models, as Irbesartan has been shown to delay renal disease progression in pre-clinical and clinical studies . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36ClN9O5S2 B1243063 Avalide CAS No. 448264-66-2

Properties

CAS No.

448264-66-2

Molecular Formula

C32H36ClN9O5S2

Molecular Weight

726.3 g/mol

IUPAC Name

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

InChI

InChI=1S/C25H28N6O.C7H8ClN3O4S2/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30);1-2,10-11H,3H2,(H2,9,12,13)

InChI Key

NZPSYYOURGWZCM-UHFFFAOYSA-N

SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Other CAS No.

448264-66-2

Origin of Product

United States

Historical and Scientific Trajectories of Constituent Compounds

Irbesartan (B333): From Chemical Discovery to Preclinical Characterization

Origins of Angiotensin II Type 1 (AT1) Receptor Antagonism Research

Research into modulating the renin-angiotensin system (RAS) as a therapeutic strategy for hypertension and other cardiovascular conditions gained significant momentum following the elucidation of its components and their roles in blood pressure regulation nih.govnih.gov. Angiotensin II, a key effector peptide of the RAS, exerts its potent vasoconstrictive and aldosterone-releasing effects primarily through the activation of the angiotensin II type 1 (AT1) receptor nih.gov. The recognition of this central role for the AT1 receptor spurred extensive research efforts aimed at developing molecules capable of blocking its activity.

Early pharmacological interventions targeting the RAS focused on inhibiting the angiotensin-converting enzyme (ACE), the enzyme responsible for converting angiotensin I to angiotensin II nih.govnih.gov. This led to the development of ACE inhibitors, which proved effective in managing hypertension and heart failure nih.govnih.gov. However, the understanding that angiotensin II could also be generated through non-ACE pathways, coupled with the desire for more specific RAS blockade, prompted the exploration of directly antagonizing the AT1 receptor guidetopharmacology.orgnih.govnih.gov. This research trajectory ultimately led to the discovery and development of a new class of antihypertensive agents known as angiotensin II receptor blockers (ARBs), or sartans guidetopharmacology.orgnih.govnih.gov. Losartan was among the first compounds identified in this class guidetopharmacology.org.

Developmental Milestones and Structure-Activity Relationship (SAR) Investigations for Irbesartan

Irbesartan's chemical structure, characterized by a biphenylmethyl group substituted with a tetrazole moiety at the ortho position of one phenyl ring and an imidazole (B134444) ring fused to a spirocyclopentane group, exemplifies these key SAR principles guidetopharmacology.org. The specific arrangement and nature of these functional groups contribute to irbesartan's potent and selective antagonism of the AT1 receptor guidetopharmacology.org. Developmental efforts involved synthesizing numerous chemical analogs, systematically modifying different parts of the molecule to assess their impact on receptor binding affinity, efficacy, selectivity against other receptor subtypes, and pharmacokinetic properties guidetopharmacology.org. This iterative process of chemical synthesis and biological evaluation was fundamental in establishing irbesartan's profile as a clinically viable AT1 receptor antagonist.

Hydrochlorothiazide (B1673439): Evolution of Thiazide Diuretic Science

Historical Context of Diuretic Chemical Development

The history of diuretic development is marked by a progression from simple inorganic salts to more sophisticated organic molecules with targeted mechanisms of action uni.lu. Early diuretic agents included compounds like mercurial salts, which, while effective in increasing urine output, were associated with significant toxicity uni.lu. The recognition of the kidney's role in regulating fluid and electrolyte balance spurred research into compounds that could modulate renal function.

A pivotal development in diuretic chemistry came with the study of sulfanilamide (B372717) derivatives uni.lu. Initial observations during the use of sulfanilamide as an antibacterial agent revealed it possessed a side effect of inducing metabolic acidosis, which was later attributed to its inhibition of carbonic anhydrase uni.lu. While carbonic anhydrase inhibitors themselves had limited diuretic efficacy compared to later classes, the research into their mechanism of action and chemical modifications laid the groundwork for the discovery of more potent diuretics uni.lu. This line of investigation directly led to the synthesis and identification of the thiazide class of diuretics, representing a significant advancement in diuretic therapy uni.lu.

Early Pharmacological Profiling and SAR for Hydrochlorothiazide

Hydrochlorothiazide emerged as a prototypical and widely used member of the thiazide diuretic class. Pharmacological profiling of hydrochlorothiazide and other thiazides revealed their primary mechanism of action: inhibition of the sodium-chloride symporter (also known as the Na-Cl cotransporter or NCC) located in the apical membrane of the cells lining the distal convoluted tubule of the nephron. By blocking this transporter, hydrochlorothiazide reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased delivery of sodium and water to the collecting ducts and subsequent diuresis.

Structure-activity relationship (SAR) studies on thiazide diuretics focused on the essential structural features responsible for their diuretic activity. The basic structure of thiazide diuretics is a benzothiadiazine ring system with a sulfamoyl group (-SO2NH2) at position 7. The presence of the sulfamoyl group is critical for inhibitory activity against the Na-Cl symporter. Modifications to other positions on the benzothiadiazine ring, such as the addition of a chloro group at position 6 as seen in hydrochlorothiazide, were found to influence potency, duration of action, and other pharmacological properties. These early SAR investigations were instrumental in understanding how structural variations within the thiazide class correlated with their diuretic efficacy and guided the synthesis of numerous analogs to optimize their therapeutic profiles.

Avalide is a combination medication containing two active pharmaceutical ingredients: irbesartan, an angiotensin II receptor blocker (ARB), and hydrochlorothiazide, a thiazide diuretic. This article focuses solely on the advanced molecular and cellular pharmacodynamics of these two compounds.

Advanced Molecular and Cellular Pharmacodynamics of Compound Constituents

Hydrochlorothiazide (B1673439): Molecular Basis of Renal Tubular Transport Modulation

Conceptual Extra-renal Effects and Their Mechanisms

Irbesartan (B333): Extra-renal Considerations

Irbesartan primarily exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptor. mims.comfda.goveuropa.eu While AT1 receptors are abundant in vascular smooth muscle and the adrenal gland, mediating vasoconstriction and aldosterone (B195564) secretion, respectively, they are also present in various other tissues. fda.gov Angiotensin II, the primary ligand for the AT1 receptor, is a potent signaling molecule involved in numerous physiological processes beyond renal function. fda.govahajournals.org

Conceptual extra-renal effects associated with irbesartan relate to the broader impact of blocking angiotensin II signaling. Angiotensin II is known to stimulate activity of the sympathetic nervous system and promote smooth muscle cell growth. fda.gov By blocking AT1 receptors, irbesartan conceptually attenuates these effects in extra-renal tissues where these receptors are present. fda.gov

Furthermore, research indicates that irbesartan possesses peroxisome proliferator-activated receptor gamma (PPARγ) agonistic effects. nih.gov These effects are considered to be independent of AT1 receptor blockade and contribute to organ protection, notably in cardiac tissue. nih.gov The mechanism involves an increase in hepatocyte growth factor (HGF) levels, which is attenuated by PPARγ antagonists. nih.gov This PPARγ activation represents a distinct extra-renal molecular mechanism contributing to irbesartan's effects.

Metabolically, irbesartan may influence glucose homeostasis, with some evidence suggesting it can induce hypoglycemia, particularly in diabetic patients. hres.caeuropa.eu The precise extra-renal mechanisms underlying this metabolic effect are complex and may involve altered insulin (B600854) sensitivity or secretion pathways influenced by the renin-angiotensin system or PPARγ activation.

Hydrochlorothiazide: Conceptual Extra-renal Effects

Hydrochlorothiazide primarily acts by inhibiting the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased sodium and chloride excretion and subsequent diuresis. fda.govmims.comoup.comcbg-meb.nlnih.gov However, a significant component of its antihypertensive effect, particularly in chronic use, is attributed to a reduction in peripheral vascular resistance, which is considered an extra-renal mechanism. nih.govresearchgate.netfrontiersin.orgnih.gov

The exact mechanisms underlying this extra-renal vasodilation are not fully elucidated but several theories have been proposed:

Direct Inhibition of Vasoconstriction: Thiazides are thought to directly inhibit vasoconstriction. researchgate.netfrontiersin.org

Modulation of Ion Channels: One hypothesis suggests that thiazides may cause the opening of calcium-activated potassium channels in vascular smooth muscle cells, leading to vasodilation. researchgate.net

Prostaglandin Involvement: Increased generation of prostacyclin in vascular smooth muscle cells, potentially mediated by antioxidant effects, has been suggested as a mechanism for the vasodilatory actions of some thiazides. researchgate.net Prostaglandins may play a role in the vasodilatory effect. kau.edu.sa

Arterial Wall Composition: Chronic thiazide use may lead to depletion of sodium and water from the arterial wall, reducing edema and contributing to vasodilation. kau.edu.sa

Hydrochlorothiazide also has notable extra-renal effects on calcium metabolism. It reduces the excretion of calcium in the urine, which can lead to increased serum calcium levels (hypercalcemia). nih.govkau.edu.sanih.gov Studies in anuric patients have demonstrated this increase in serum calcium, highlighting an extra-renal effect that appears to be dependent on the presence of parathyroid hormone (PTH). nih.gov This suggests a complex interplay between thiazides, calcium transport mechanisms outside the kidney, and hormonal regulation.

Furthermore, HCTZ is associated with several metabolic extra-renal effects, including hyperuricemia, hyperglycemia, and dyslipidemia. nih.govkau.edu.sanih.gov While these are often discussed as adverse effects, the underlying mechanisms are extra-renal and involve altered metabolic pathways. For instance, thiazide-induced hyperuricemia is a well-documented phenomenon that can contribute to gout flares and has been implicated in the acceleration of renal injury in experimental settings, suggesting a complex interaction between extra-renal metabolic changes and renal outcomes. nih.govkau.edu.sanih.gov Hypokalemia, another metabolic effect, is also considered a potential contributor to thiazide-associated renal injury, possibly through mechanisms involving renal hypertrophy and tubulointerstitial fibrosis. nih.gov

Conceptual Implications for Avalide

Given that this compound combines irbesartan and hydrochlorothiazide, the conceptual extra-renal effects of the combination would encompass those of its individual components. The interplay between the extra-renal effects of an ARB and a thiazide diuretic in a fixed-dose combination product is an area of ongoing research. While the primary benefit of combining these agents is their additive effect on blood pressure reduction through both renal and extra-renal mechanisms, understanding the full spectrum of their combined extra-renal pharmacodynamics requires further investigation.

CompoundConceptual Extra-renal EffectProposed Mechanism(s)Research Findings / Evidence
IrbesartanAttenuation of Sympathetic Nervous System ActivityBlocking AT1 receptors which mediate Ang II's stimulatory effect on the sympathetic nervous system. fda.govImplied by the known actions of Angiotensin II and AT1 receptor blockade. fda.gov
IrbesartanInhibition of Smooth Muscle Cell GrowthBlocking AT1 receptors which mediate Ang II's proliferative effects on smooth muscle cells. fda.govImplied by the known actions of Angiotensin II and AT1 receptor blockade. fda.gov
IrbesartanOrgan Protection (e.g., Cardiac)PPARγ agonistic effects, independent of AT1R blockade. nih.gov Associated with increased HGF levels. nih.govStudies in salt-sensitive hypertension models showing reduced cardiac fibrosis and myocyte hypertrophy, attenuated by PPARγ antagonists and anti-HGF antibodies. nih.gov
IrbesartanInfluence on Glucose Homeostasis (potential hypoglycemia)Complex mechanisms potentially involving altered insulin sensitivity or secretion influenced by RAAS or PPARγ activation.Reported potential to induce hypoglycemia, particularly in diabetic patients. hres.caeuropa.eu
HydrochlorothiazideReduction in Peripheral Vascular Resistance (Vasodilation)Direct inhibition of vasoconstriction; researchgate.netfrontiersin.org Opening of calcium-activated potassium channels; researchgate.net Increased prostacyclin generation; researchgate.net Arterial wall sodium/water depletion; kau.edu.sa Prostaglandin involvement. kau.edu.saConsidered a major mechanism of chronic antihypertensive effect. nih.govresearchgate.netfrontiersin.orgnih.gov Proposed theories based on pharmacological studies and observed effects. researchgate.netfrontiersin.orgkau.edu.sa
HydrochlorothiazideIncreased Serum Calcium (Hypercalcemia)Reduced calcium excretion in urine; nih.govkau.edu.sanih.gov Extra-renal effect potentially dependent on parathyroid hormone levels. nih.govObserved increase in serum calcium in anuric patients on hemodialysis, correlated with higher PTH levels. nih.gov
HydrochlorothiazideMetabolic Effects (Hyperuricemia, Hyperglycemia, Dyslipidemia)Altered metabolic pathways influenced by the diuretic's effects on electrolyte balance and potentially other direct or indirect mechanisms. nih.govkau.edu.sanih.govWell-documented metabolic changes associated with thiazide diuretic use. nih.govkau.edu.sanih.gov Hyperuricemia implicated in contributing to renal injury in experimental models. nih.gov
HydrochlorothiazidePotential Direct Toxicity (on distal tubular cells)Apoptosis observed in distal tubular cells. nih.govObserved in some studies, though metabolic abnormalities are considered a more likely primary mechanism for thiazide-associated renal injury. nih.gov

Theoretical Pharmacokinetic Principles and Interactions Within Fixed Dose Formulations

Conceptual Framework of Multi-Compound Pharmacokinetics

Theoretical Principles of Absorption and Bioavailability of Co-administered Compounds

The absorption of orally administered drugs from a fixed-dose combination tablet depends on factors such as the dissolution rate of each compound from the formulation, their solubility and permeability characteristics, and conditions within the gastrointestinal (GI) tract, including pH, gastric emptying rate, and the presence of food. Irbesartan (B333) is an orally active agent with an absolute oral bioavailability ranging from 60% to 80%. europa.eunih.govnih.govijpsm.com Its absorption is rapid and complete, with peak plasma concentrations typically reached within 1.5 to 2 hours after administration. nih.govhres.ca Food intake does not appear to significantly affect the bioavailability of irbesartan. europa.eunih.govnih.govijpsm.comopenaccessjournals.com Irbesartan is classified as a BCS class II drug, indicating low aqueous solubility and high permeability. researchgate.net Hydrochlorothiazide (B1673439) is also orally active, with an absolute oral bioavailability reported to be between 50% and 80%. europa.eunih.gov Peak plasma concentrations of hydrochlorothiazide are generally attained within 1 to 2.5 hours after oral administration. europa.eunih.gov

In a fixed-dose combination, the dissolution characteristics of the tablet formulation must ensure that both irbesartan and hydrochlorothiazide are released effectively for absorption. Theoretical considerations suggest that if the compounds have significantly different dissolution profiles or are affected differently by the GI environment, it could potentially impact their simultaneous absorption. However, studies have indicated that the concomitant administration of hydrochlorothiazide and irbesartan in a fixed combination has no significant effect on the pharmacokinetics of either compound. europa.eunih.govresearchgate.netnih.goveuropa.eu This suggests that, theoretically, their absorption from the fixed-dose formulation proceeds largely independently, consistent with their individual properties.

Distribution Dynamics and Compartmental Modeling Concepts

Following absorption, both irbesartan and hydrochlorothiazide are distributed throughout the body. The distribution of a drug is influenced by its lipophilicity, protein binding, and the permeability of biological membranes. Irbesartan is approximately 96% bound to plasma proteins, primarily albumin and α1-acid glycoprotein (B1211001), and has a volume of distribution ranging from 53 to 93 liters. europa.euijpsm.comhres.camedscape.commims.com Hydrochlorothiazide is approximately 68% protein-bound in plasma, and its apparent volume of distribution is reported to be between 0.83 and 1.14 L/kg. europa.eu

Pharmacokinetic modeling, often employing compartmental models, is used to describe the distribution dynamics of drugs. Both irbesartan and hydrochlorothiazide kinetics have been characterized by two-compartment models, which incorporate concepts of a central compartment (representing plasma and highly perfused tissues) and a peripheral compartment (representing less perfused tissues), along with first-order kinetic transfers between these compartments and elimination from the central compartment. researchgate.netmdpi.comresearchgate.netnih.govmagtech.com.cn This theoretical framework helps to predict drug concentrations in different tissues over time. The protein binding characteristics of each drug influence the fraction of free drug available to distribute into tissues and exert pharmacological effects.

Metabolic Pathways and Potential Enzyme Interactions

Drug metabolism is a critical process that transforms compounds into metabolites, which may be active or inactive, and facilitates their elimination. Irbesartan is primarily metabolized in the liver through glucuronide conjugation and oxidation, mainly mediated by the cytochrome P450 (CYP) 2C9 isoenzyme, with minimal involvement of CYP3A4. researchgate.netnih.govmedscape.commims.comnih.gov The primary circulating metabolite of irbesartan is an inactive glucuronide conjugate. researchgate.net Hydrochlorothiazide, in contrast, is not significantly metabolized in the body and is eliminated largely as the unchanged drug. europa.euhres.cahres.ca

Given that irbesartan undergoes metabolism via CYP2C9, there is a theoretical potential for interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme. However, studies have indicated that there are no significant pharmacokinetic interactions between irbesartan and hydrochlorothiazide regarding metabolism. europa.euresearchgate.netnih.gov This suggests that hydrochlorothiazide does not significantly inhibit or induce the CYP2C9-mediated metabolism of irbesartan when co-administered.

Excretion Mechanisms and Clearance Kinetics

The elimination of drugs and their metabolites from the body occurs primarily through excretion, mainly via the kidneys and/or the liver. Irbesartan and its metabolites are eliminated through both biliary (approximately 80%) and renal (approximately 20%) routes. nih.govmims.comnih.gov Less than 2% of the administered dose of irbesartan is excreted unchanged in the urine. europa.eumims.com The terminal elimination half-life of irbesartan is reported to be between 11 and 15 hours. nih.govmedscape.comnih.govhres.cahres.ca Hydrochlorothiazide is eliminated rapidly by the kidneys, with over 95% of the oral dose excreted unchanged in the urine within 24 hours. europa.euresearchgate.net The plasma half-life of hydrochlorothiazide varies, typically ranging from 5.6 to 14.8 hours. hres.cahres.ca

Renal function significantly impacts the clearance of hydrochlorothiazide. In patients with impaired renal function, the elimination half-life of hydrochlorothiazide can be prolonged. europa.euresearchgate.net While irbesartan is also partly renally excreted, its pharmacokinetics are not significantly altered in patients with renal impairment or those undergoing hemodialysis. europa.eunih.gov The co-administration of irbesartan and hydrochlorothiazide does not appear to significantly alter the excretion mechanisms or clearance kinetics of irbesartan. However, some studies in animals have suggested that irbesartan might influence the clearance of hydrochlorothiazide, potentially by affecting its renal excretion. nih.govnih.gov

Pharmacokinetic Interaction Theory: Synergism and Antagonism at ADME Level

Pharmacokinetic interactions occur when the ADME of one drug is altered by the presence of another drug, leading to changes in exposure (e.g., plasma concentrations) of one or both compounds. These interactions can theoretically result in synergism (enhanced effect) or antagonism (reduced effect) at the pharmacokinetic level, although the ultimate clinical outcome is a result of both pharmacokinetic and pharmacodynamic interactions. researchgate.net

Mechanisms of Absorption Interference or Enhancement

Theoretical mechanisms by which co-administered compounds could interfere with or enhance absorption include alterations in gastric pH, changes in GI motility, competition for transport proteins, or the formation of insoluble complexes. For the combination of irbesartan and hydrochlorothiazide, studies have generally found no significant pharmacokinetic interaction regarding absorption when the two drugs are co-administered. europa.eunih.govresearchgate.netnih.goveuropa.eu This suggests that, based on current data, neither irbesartan nor hydrochlorothiazide significantly interferes with the absorption of the other when administered together in a fixed-dose formulation. However, it is theoretically possible that certain excipients in the fixed-dose formulation or specific patient physiological conditions could subtly influence the dissolution or absorption of one or both components. For instance, bile acid sequestrants are known to impair the absorption of hydrochlorothiazide, and theoretically, their co-administration would require careful timing to minimize this interaction. nps.org.auhres.ca

Data Table: Pharmacokinetic Parameters of Irbesartan and Hydrochlorothiazide

ParameterIrbesartanHydrochlorothiazideSource(s)
Absolute Oral Bioavailability60-80%50-80% europa.eunih.govnih.govijpsm.comeuropa.eu
Time to Peak Plasma Conc. (Tmax)1.5-2 hours1-2.5 hours europa.eunih.govijpsm.comhres.ca
Plasma Protein Binding~96%~68% europa.euijpsm.comhres.ca
Volume of Distribution53-93 L0.83-1.14 L/kg europa.euijpsm.commedscape.commims.com
MetabolismHepatic (CYP2C9, glucuronidation)Minimal researchgate.netnih.govmedscape.commims.comnih.gov
Main Elimination RouteBiliary (80%), Renal (20%)Renal (>95% unchanged) nih.goveuropa.eumims.comresearchgate.netnih.gov
Terminal Elimination Half-life11-15 hours5.6-14.8 hours nih.govmedscape.comnih.govhres.cahres.ca

Competitive Binding to Plasma Proteins and Tissue Distribution

Both irbesartan and hydrochlorothiazide exhibit plasma protein binding, a factor influencing their free concentration available for distribution to tissues and elimination. Irbesartan is approximately 96% bound to plasma proteins, primarily albumin and α1-acid glycoprotein. europa.eutmda.go.tzfda.govfda.govhres.cafda.govhres.cafda.gov.ph Its volume of distribution is reported to be between 53 and 93 liters. europa.eutmda.go.tzfda.govfda.govhres.cafda.govhres.cafda.gov.ph Hydrochlorothiazide is approximately 68% protein-bound in the plasma. europa.eutmda.go.tzeuropa.eu Its apparent volume of distribution ranges from 0.83 to 1.14 L/kg or 3.6 to 7.8 L/kg depending on the source. europa.eutmda.go.tzfda.gov.phmedscape.com

Given the differing primary binding proteins (irbesartan mainly to albumin and α1-acid glycoprotein, hydrochlorothiazide to human serum albumin) drugbank.comdrugbank.com, and their respective binding percentages, significant competitive binding interactions between irbesartan and hydrochlorothiazide for plasma proteins within a fixed-dose formulation are theoretically possible but not extensively documented as clinically significant in the provided search results regarding their combination. Clinical studies have indicated that the pharmacokinetics of irbesartan are not affected by hydrochlorothiazide when co-administered, and vice versa. europa.eutmda.go.tzfda.gov.pheuropa.eunih.govitmedicalteam.pl

The distribution of irbesartan includes weak crossing of the blood-brain barrier and placenta in animal studies, and it is excreted in the milk of lactating rats. fda.govfda.gov Hydrochlorothiazide crosses the placental barrier but not the blood-brain barrier and is also excreted in breast milk. drugs.com The volume of distribution for each compound reflects their distribution characteristics within the body.

Plasma Protein Binding and Volume of Distribution

CompoundPlasma Protein Binding (%)Primary Binding ProteinsVolume of Distribution (L)
Irbesartan~96 europa.eutmda.go.tzfda.govfda.govhres.cafda.govhres.cafda.gov.phAlbumin, α1-acid glycoprotein fda.govhres.cafda.govdrugbank.com53-93 europa.eutmda.go.tzfda.govfda.govhres.cafda.govhres.cafda.gov.ph
Hydrochlorothiazide~68 europa.eutmda.go.tzeuropa.eu, 40-68 medscape.comdrugbank.comHuman serum albumin drugbank.com0.83-1.14 L/kg europa.eutmda.go.tzeuropa.eu or 3.6-7.8 L/kg fda.gov.phmedscape.com

Metabolic Enzyme Induction or Inhibition Considerations

Metabolic interactions, particularly those involving cytochrome P450 (CYP) enzymes, are a key consideration for fixed-dose combinations. Irbesartan is primarily metabolized by the cytochrome P450 enzyme CYP2C9, with a lesser contribution from glucuronidation. europa.eutmda.go.tzhres.cafda.govhres.cafda.gov.phnih.goveuropa.eunih.gov In vitro studies suggest that CYP3A4 has a negligible effect on irbesartan metabolism. tmda.go.tzhres.cafda.govhres.cadrugbank.comeuropa.eu Irbesartan has been shown in vitro to be oxidized by CYP2C9, and this oxidation was inhibited by known CYP2C9 substrates/inhibitors like sulfaphenazole (B1682705) and tolbutamide (B1681337). fda.govnih.gov Irbesartan itself was a competitive inhibitor of tolbutamide oxidation by CYP2C9 in vitro. nih.gov However, clinical studies with co-administration of irbesartan and warfarin (B611796) (a CYP2C9 substrate) showed no significant pharmacokinetic or pharmacodynamic interactions. tmda.go.tzfda.govfda.gov.ph Irbesartan does not appear to substantially induce or inhibit common drug-metabolizing isoenzymes, including CYP1A1, 1A2, 2A6, 2B6, 2D6, 2E1, and 3A4. fda.govhres.cafda.govhres.cafda.gov.phopenaccessjournals.comhres.cahres.ca

Hydrochlorothiazide, in contrast to irbesartan, is not metabolized. europa.eutmda.go.tzfda.govmedscape.comdrugbank.comitmedicalteam.pldrugs.comhres.cahres.canih.gov It is eliminated unchanged by the kidneys. fda.govdrugbank.comitmedicalteam.pldrugs.com Therefore, theoretical metabolic enzyme induction or inhibition considerations within the Avalide fixed-dose formulation primarily pertain to the metabolic profile of irbesartan and its potential interactions with other co-administered drugs, rather than a metabolic interaction between irbesartan and hydrochlorothiazide themselves, as hydrochlorothiazide does not undergo metabolism. While one in silico study suggested hydrochlorothiazide showed strong inhibition of CYP3A4, this finding needs to be interpreted in the context of in vitro and clinical data which indicate hydrochlorothiazide is not metabolized and clinical studies show no effect on irbesartan pharmacokinetics. europa.eutmda.go.tzfda.gov.pheuropa.eunih.govitmedicalteam.plmdpi.com

Metabolism and Enzyme Interaction

CompoundMetabolismPrimary Metabolic Enzyme(s)Enzyme Induction/InhibitionInteraction with Hydrochlorothiazide Metabolism
IrbesartanPrimarily oxidation and glucuronidation tmda.go.tzhres.cahres.caeuropa.euPrimarily CYP2C9 europa.eutmda.go.tzhres.cafda.govhres.cafda.gov.phnih.goveuropa.eunih.govDoes not substantially induce or inhibit CYP1A1, 1A2, 2A6, 2B6, 2D6, 2E1, 3A4. fda.govhres.cafda.govhres.cafda.gov.phopenaccessjournals.comhres.cahres.caHydrochlorothiazide is not metabolized. europa.eutmda.go.tzfda.govmedscape.comdrugbank.comitmedicalteam.pldrugs.comhres.cahres.canih.gov
HydrochlorothiazideNot metabolized europa.eutmda.go.tzfda.govmedscape.comdrugbank.comitmedicalteam.pldrugs.comhres.cahres.canih.govNoneNo significant interaction with CYP system reported clinically. aafp.orgNot applicable, as hydrochlorothiazide is not metabolized.

Renal Tubular Secretion/Reabsorption Interactions

Renal excretion is a significant elimination pathway for both irbesartan and hydrochlorothiazide, making potential interactions at the level of renal tubular secretion and reabsorption relevant. Irbesartan and its metabolites are eliminated by both biliary and renal pathways. tmda.go.tz Less than 2% of the dose is excreted in the urine as unchanged irbesartan, with about 20% of radioactivity recovered in urine after administration of radiolabeled irbesartan. europa.eutmda.go.tz Renal clearance for irbesartan is reported to be 3.0-3.5 mL/min. europa.eutmda.go.tzfda.govfda.govhres.cafda.govhres.ca

Hydrochlorothiazide is eliminated rapidly and primarily by the kidneys as unchanged drug. europa.eutmda.go.tzfda.govmedscape.comdrugbank.comitmedicalteam.pldrugs.comhres.canih.gov At least 61% of an oral dose is eliminated unchanged within 24 hours. europa.eufda.govdrugs.com The renal clearance of hydrochlorothiazide in patients with normal renal function is approximately 285 mL/min. drugbank.com Hydrochlorothiazide affects the renal tubular mechanisms of electrolyte reabsorption, specifically inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule, which directly increases the excretion of sodium and chloride. drugbank.comdrugs.comopenaccessjournals.comhres.caeuropa.eufda.gov.phhres.cahres.ca Renal secretion of hydrochlorothiazide has been shown to involve organic anion transporter 1/3 (OAT1/3), organic cation transporter 2 (OCT2), and multidrug and toxin extrusion protein 2-K (MATE2-K) in vitro. physiology.org

Renal Elimination

CompoundPrimary Route of EliminationPercentage Excreted Unchanged in UrineRenal Clearance (mL/min)Primary Renal MechanismInvolved Transporters (in vitro for HCTZ)
IrbesartanBiliary and Renal tmda.go.tz<2% europa.eutmda.go.tz3.0-3.5 europa.eutmda.go.tzfda.govfda.govhres.cafda.govhres.caExcretion of unchanged drug and metabolites tmda.go.tzNot specified in provided sources
HydrochlorothiazideRenal fda.govdrugbank.comitmedicalteam.pldrugs.com≥61% europa.eufda.govdrugs.com, >95% of absorbed dose nih.govphysiology.org~285 (normal renal function) drugbank.comInhibition of Na-Cl cotransporter in distal tubule drugbank.comdrugs.comopenaccessjournals.comhres.caeuropa.eufda.gov.phhres.cahres.ca, Tubular secretion physiology.orgOAT1/3, OCT2, MATE2-K physiology.org

Cutting Edge Pre Clinical Research Methodologies and Models

In Vitro Systems for Investigating Compound-Compound and Compound-Target Interactions

In vitro methodologies provide controlled environments to study the interactions of Irbesartan (B333) and Hydrochlorothiazide (B1673439) with specific biological targets and to characterize their metabolic pathways.

Cell-Based Assays for Receptor Activation and Signal Transduction

Cell-based assays are widely used to investigate the interaction of Irbesartan with its primary target, the angiotensin II type 1 (AT1) receptor. Irbesartan acts as a selective, competitive antagonist of AT1 receptors, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II fda.gov. These assays can measure the binding affinity of Irbesartan to AT1 receptors and assess its ability to inhibit angiotensin II-induced signaling pathways. For instance, studies using cell lines expressing the human AT1 receptor can quantify the displacement of radiolabeled angiotensin II by Irbesartan to determine its binding affinity (Kd values) nih.gov. Irbesartan has shown high binding affinity for the AT1 receptor nih.gov.

Furthermore, cell-based assays can explore the downstream effects of AT1 receptor blockade by Irbesartan on various signal transduction pathways, such as those involving extracellular signal-regulated kinases 1/2 (ERK1/2) researchgate.net. Some research also suggests that Irbesartan may have AT1 receptor-independent mechanisms of action, potentially involving other membrane receptors or the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which can be investigated in specific cell-based models nih.govwho.intopenaccessjournals.com. For example, in vitro studies have indicated that Irbesartan can stimulate adiponectin protein expression, an effect that may not be solely mediated by AT1 receptor blockade nih.gov.

Hydrochlorothiazide, a thiazide diuretic, primarily acts by inhibiting sodium reabsorption in the distal tubules of the kidney. While its main mechanism is related to ion transport, cell-based assays can be used to study its effects on renal tubular cells and electrolyte transport mechanisms. However, the primary in vitro focus for HCTZ is often on its physicochemical properties and interactions with other molecules rather than direct receptor activation in the same way as Irbesartan.

Enzyme Kinetic Studies for Metabolic Pathway Characterization

Enzyme kinetic studies are employed to understand how Irbesartan and Hydrochlorothiazide are metabolized. Irbesartan is primarily metabolized by the cytochrome P450 enzyme CYP2C9, with a minor contribution from glucuronidation europa.eundmctsgh.edu.tw. Enzyme kinetic studies using human liver microsomes and purified CYP isoforms have characterized the oxidative metabolism of Irbesartan. These studies follow Michaelis-Menten kinetics, indicating the involvement of a single CYP isoform in the hydroxylation processes nih.gov.

Data from enzyme kinetic studies on Irbesartan oxidation by human liver microsomes:

ParameterValue
Km54 ± 6.5 µM
Vmax0.62 ± 0.18 nmol/min/mg

These studies have shown that Irbesartan oxidation correlates with the activity of known CYP2C9 substrates like tolbutamide (B1681337) and is inhibited by CYP2C9 inhibitors such as sulfaphenazole (B1682705) nih.gov.

In contrast, Hydrochlorothiazide is not metabolized in the body and is eliminated largely unchanged by the kidneys fda.goveuropa.euhres.ca. Therefore, enzyme kinetic studies focusing on metabolic transformation are not applicable to Hydrochlorothiazide.

Computational Modeling and Simulation of Molecular Interactions

Computational modeling and simulation techniques, such as molecular docking and molecular dynamics simulations, are valuable tools for predicting and analyzing the interactions of Irbesartan and Hydrochlorothiazide with their targets and other molecules at the atomic level.

For Irbesartan, computational modeling has been used to study its binding to the AT1 receptor. These studies suggest that specific structural features of Irbesartan, such as its cyclopentyl group, may bind to hydrophobic pockets within the receptor nih.govresearchgate.netplos.org. Computational models can help visualize the binding poses and estimate the binding affinities, providing insights into the molecular basis of Irbesartan's antagonistic activity nih.govplos.org.

Computational modeling has also been applied to Hydrochlorothiazide, particularly in the context of its interactions with other molecules, such as cyclodextrins, to improve its solubility or formulation properties scielo.bracs.org. These studies use methods like Density Functional Theory (DFT) to investigate intermolecular interactions, such as hydrogen bonding, and predict the stability of complexes scielo.bracs.orgresearchgate.netnih.gov.

Data from a computational study on Hydrochlorothiazide intermolecular interactions (HOMO-LUMO energy gap):

ModelEnergy Gap (eV)
Monomer5.0888
Dimer4.6240
Trimer4.0493

Lower energy gaps in dimer and trimer models suggest increased chemical reactivity compared to the monomer researchgate.netnih.gov.

Computational methods are also used in the design of molecularly imprinted polymers (MIPs) for selective binding of Hydrochlorothiazide, helping to predict favorable interactions between the drug and functional monomers scielo.br.

Non-Human In Vivo Models for Systemic Pharmacological Evaluation

Non-human in vivo models, primarily animal models, are essential for evaluating the systemic pharmacological effects, efficacy, and pharmacokinetic profiles of Irbesartan and Hydrochlorothiazide in a complex biological system.

Animal Models for Investigating Renal and Cardiovascular System Modulations

Animal models, particularly those mimicking human hypertension and renal disease, are extensively used to study the effects of Irbesartan and Hydrochlorothiazide.

Models of hypertension in rats and dogs are commonly employed to assess the antihypertensive efficacy of Irbesartan and the combination of Irbesartan and Hydrochlorothiazide pan.plnih.govfrontiersin.org. These studies measure changes in blood pressure and evaluate the duration of the antihypertensive effect. For example, studies in renal hypertensive dogs have shown that the combination of Irbesartan and Hydrochlorothiazide has a greater blood pressure lowering action than Irbesartan alone, suggesting a synergistic pharmacodynamic interaction nih.gov.

Animal models of kidney disease, such as those involving partial nephrectomy or induced diabetic nephropathy, are used to investigate the renoprotective effects of Irbesartan nih.govresearchgate.net. Studies in these models have demonstrated that Irbesartan can mitigate renal injury and slow the progression of kidney disease, effects that are often attributed to its ability to block the deleterious effects of angiotensin II on the renal system nih.govresearchgate.net. For instance, in an animal model, Irbesartan normalized the deficiency in podocytary nephrin (B609532) expression, a protein crucial for glomerular filtration barrier function nih.gov.

Animal models are also used to study the effects on cardiovascular parameters beyond blood pressure. Studies in ApoE gene-deleted mice, a model for atherosclerosis, have shown that Irbesartan can attenuate atherosclerosis, potentially through the inhibition of oxidative stress and inflammatory pathways who.int.

Preclinical studies in rats and macaques receiving the Irbesartan/Hydrochlorothiazide combination have evaluated potential toxicity and effects on organ systems, including the kidneys and gastrointestinal tract europa.euhpra.ieeuropa.eu.

Pharmacokinetic Profiling in Preclinical Species

Pharmacokinetic (PK) profiling in preclinical species (e.g., rats, dogs, monkeys) is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Irbesartan and Hydrochlorothiazide. These studies inform decisions about dosing and formulation in later development stages.

Studies in various animal species have characterized the oral bioavailability, plasma protein binding, volume of distribution, and clearance of Irbesartan and Hydrochlorothiazide fda.goveuropa.euhres.carwandafda.gov.rwgeneesmiddeleninformatiebank.nleuropa.eu. For Irbesartan, studies in animals indicate it is primarily eliminated by both biliary and renal pathways, with a small percentage excreted unchanged in urine europa.eu. It is approximately 90% bound to serum proteins fda.govrwandafda.gov.rwgeneesmiddeleninformatiebank.nl.

Hydrochlorothiazide is rapidly absorbed and eliminated mainly unchanged by the kidneys in preclinical species, similar to humans fda.goveuropa.euhres.ca. Its plasma protein binding is lower than Irbesartan, around 40-68% geneesmiddeleninformatiebank.nlmims.com.

Pharmacokinetic studies in renal hypertensive dogs have investigated the interaction between Irbesartan and Hydrochlorothiazide, showing that while Irbesartan's pharmacokinetics are not significantly altered by HCTZ, Irbesartan can increase the peak plasma concentration and area under the curve of HCTZ at steady-state nih.gov.

Data from preclinical pharmacokinetic studies (values may vary by species and study design):

CompoundBioavailability (Oral)Protein BindingElimination Half-lifePrimary Excretion Route
Irbesartan60-80% geneesmiddeleninformatiebank.nleuropa.euwikipedia.orgmims.com~90% fda.govrwandafda.gov.rwgeneesmiddeleninformatiebank.nlmims.com11-15 hours europa.euwikipedia.orgmims.comBiliary and Renal europa.eu
Hydrochlorothiazide50-80% geneesmiddeleninformatiebank.nleuropa.eu40-68% geneesmiddeleninformatiebank.nlmims.com5-15 hours hres.cageneesmiddeleninformatiebank.nlmims.comRenal (unchanged) fda.goveuropa.euhres.ca

These preclinical PK studies provide essential data for predicting human pharmacokinetics and guiding the design of clinical trials.

Biomarker Discovery and Validation in Preclinical Settings

Biomarkers are measurable indicators used in early-stage drug development to evaluate a compound's effects. crownbio.com Preclinical biomarkers provide insights into how a drug candidate might behave in human systems. crownbio.com They are essential for assessing drug metabolism, identifying potential toxicities early, predicting efficacy in disease models, and providing mechanistic insights. crownbio.com While general concepts of biomarker discovery and validation in preclinical settings are well-established, specific detailed research findings on biomarkers directly linked to Irbesartan and Hydrochlorothiazide within preclinical studies were not prominently found in the search results, beyond general mentions of monitoring parameters like serum urea (B33335) and creatinine (B1669602) in toxicity studies. europa.eupom.go.id Biomarker discovery often involves multi-omics approaches, integrating genomics, transcriptomics, proteomics, and metabolomics, along with advanced laboratory techniques. crownbio.com

Advanced Analytical and Bioanalytical Techniques for Compound Characterization

Advanced analytical and bioanalytical techniques are essential for the characterization and quantification of Irbesartan and Hydrochlorothiazide in various matrices during preclinical research. These techniques are used to study the compounds themselves, their purity, stability, and how they are processed by the body.

Mass Spectrometry-Based Methods for Metabolite Profiling

Mass spectrometry (MS), often coupled with chromatography, is a powerful tool for metabolite profiling and identification. nih.govevotec.com Metabolite profiling involves measuring low-molecular-weight metabolites in biological systems to understand the response to drug treatment. nih.gov LC-MS and LC-MS/MS are widely used for the quantitative determination of Irbesartan and Hydrochlorothiazide in biological fluids like plasma. itmedicalteam.plijpcbs.comnih.govresearchgate.net High-resolution mass spectrometers (HR-MS) are used for semi-quantification and enhanced structural characterization of metabolites. evotec.comnuvisan.com Metabolite identification studies are conducted in vitro and in vivo to compare metabolic profiles across species and identify potential differences. evotec.comnuvisan.com Irbesartan is primarily metabolized by CYP2C9 and glucuronidation, while Hydrochlorothiazide is not significantly metabolized. europa.eumims.commims.commims.com LC-MS/MS has been used to characterize the related substances and degradation products of Irbesartan and Hydrochlorothiazide. researchgate.netresearchgate.net

Chromatographic Separations and Detection Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for separating and quantifying Irbesartan and Hydrochlorothiazide in various samples, including pharmaceutical preparations and biological matrices. oup.comturkjps.orgnih.govnih.govakjournals.comresearchgate.net These methods often employ reversed-phase columns (e.g., C18) and specific mobile phases optimized for the separation of the two compounds and their potential impurities or degradation products. oup.comturkjps.orgnih.govnih.gov Detection is commonly achieved using UV detectors, often photodiode array detectors, which allow for monitoring at specific wavelengths where the compounds absorb light (e.g., 235 nm, 226 nm, 275 nm, 270 nm). oup.comturkjps.orgnih.govnih.gov HPLC methods have been developed and validated for the simultaneous determination of Irbesartan and Hydrochlorothiazide, demonstrating good linearity, accuracy, and precision. oup.comturkjps.orgnih.govnih.govresearchgate.net UPLC offers faster analysis times and reduced solvent consumption. researchgate.net

Table 1: Examples of Chromatographic Conditions for Irbesartan and Hydrochlorothiazide Analysis

TechniqueColumnMobile PhaseFlow RateDetection WavelengthMatrixReference
HPLCAce5 C18 25-cm50 mM ammonium (B1175870) acetate (B1210297) pH 5.5:Acetonitrile (70:30 v/v)1.5 mL/min235 nmPharmaceutical Preparations oup.com
RP-HPLCX Terra RP® (250x5 mm, 3 µm)Acetonitrile:pH 3 phosphate (B84403) buffer (60:40 V/V)0.8 mL/min226 nmPharmaceutical Dosage Forms turkjps.org
HPLCSupelcocil C18 (15 cmx4.6 mm)10 mM potassium dihydrogen phosphate:methanol:acetonitrile (5:80:15 v/v/v)1.0 mL/min275 nmHuman Plasma nih.gov
HPLCChromolith® Performance RP-18ePhosphate buffer (pH 4):Acetonitrile (50:50, V/V)1.0 mL/min270 nmTablets nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are vital for confirming the structure of Irbesartan and Hydrochlorothiazide and elucidating the structures of their metabolites or degradation products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR) and Mass Spectrometry (MS), including high-resolution MS (HRMS) and multi-stage mass spectrometry (MSn), are used for this purpose. nih.govresearchgate.netresearchgate.netnih.govru.nl The combination of LC-MS/MS and NMR has been employed to characterize the major related substances of Irbesartan and Hydrochlorothiazide. researchgate.net Detailed 1D and 2D NMR spectroscopic studies, along with mass spectra, have been used to establish the structures of Irbesartan degradation products. nih.gov Infrared Ion Spectroscopy (IRIS) coupled with LC-MS is a recent development for reference-free structural elucidation, which can be applied to identify unknown molecules like degradation products. ru.nl UV-Visible spectroscopy can also be used for the determination of these compounds, sometimes in derivative spectrophotometry approaches to handle mixtures. akjournals.comresearchgate.net

Regulatory Science and Ethical Considerations in Combination Drug Research Non Clinical Focus

Scientific Justification for Fixed-Dose Combinations in Drug Development

Fixed-dose combinations (FDCs), such as Avalide, which combines an angiotensin II receptor blocker (irbesartan) with a diuretic (hydrochlorothiazide), are developed based on a strong scientific rationale aimed at improving therapeutic outcomes, particularly in the management of complex conditions like hypertension. nih.govresearchgate.net The primary justification for combining two or more active pharmaceutical ingredients in a single dosage form lies in the potential for enhanced efficacy, improved patient adherence, and a better safety profile compared to monotherapy. ahajournals.org

Enhanced Efficacy through Complementary Mechanisms of Action:

One of the core principles behind FDCs is the targeting of different physiological pathways involved in a disease. nih.govresearchgate.net For instance, in hypertension management, combining drugs with different mechanisms of action can lead to a greater reduction in blood pressure than what can be achieved with a single agent, even at its maximum dose. nih.govresearchgate.net This is because complex diseases often have multiple underlying causes, and a multi-pronged therapeutic approach is more likely to be effective. researchgate.net

Counteraction of Compensatory Responses:

The body often initiates counter-regulatory mechanisms in response to a drug's effect, which can limit its therapeutic efficacy. A second drug in an FDC can be chosen to specifically counteract these responses. nih.govresearchgate.net For example, a diuretic might address the salt and water retention that can sometimes occur with beta-blocker therapy. nih.govresearchgate.net

Improved Safety and Tolerability:

FDCs can also lead to a more favorable side-effect profile. This can be achieved in a few ways:

Lower Doses of Individual Components: By combining drugs, it is often possible to use lower doses of each component to achieve the desired therapeutic effect, which can reduce the incidence and severity of dose-dependent side effects. nih.govresearchgate.net

Offsetting Side Effects: One component of an FDC can counteract the adverse effects of the other. nih.govresearchgate.net For example, an ACE inhibitor can help to mitigate the peripheral edema that can be associated with calcium channel antagonist therapy. nih.govresearchgate.net

The following table summarizes the key scientific justifications for the development of fixed-dose combinations:

JustificationDescriptionExample
Enhanced Efficacy Targeting multiple pathophysiological pathways simultaneously.Combining an angiotensin II receptor blocker with a diuretic to lower blood pressure.
Counteracting Compensatory Mechanisms A second drug blocks the body's counter-regulatory response to the first drug.A diuretic counteracting salt and water retention from a beta-blocker.
Improved Safety Profile Lower doses of individual components and offsetting of adverse effects.An ACE inhibitor reducing the peripheral edema caused by a calcium channel antagonist.

Preclinical Data Requirements and Interpretation Paradigms

The non-clinical development of a fixed-dose combination like this compound requires a comprehensive evaluation of the individual components and the combination itself. nih.gov The scope and complexity of these preclinical studies can vary depending on whether the individual drugs are already marketed or are new chemical entities (NMEs). nih.govresearchgate.net

Key Preclinical Study Types:

Toxicology Studies: The primary goal of toxicology studies is to assess the safety of the FDC. nih.gov This includes evaluating the potential for additive or synergistic toxicity. researchgate.net For a combination of a marketed drug and an NME, a full toxicology program is required for the NME, along with a combination study of up to 90 days in one species. nih.govresearchgate.net For two NMEs, each requires a full battery of toxicology studies, in addition to a combination study in one species. nih.govresearchgate.net

Pharmacokinetic Studies: These studies are crucial to understand if there are any significant drug-drug interactions that could alter the absorption, distribution, metabolism, or excretion (ADME) of either component. researchgate.netnih.gov

Interpretation Paradigms:

The interpretation of preclinical data for FDCs is guided by regulatory agencies like the FDA and EMA. researchgate.net A key consideration is the potential for pharmacokinetic and toxicologic interactions between the components. nih.govresearchgate.net

The following table outlines the general preclinical data requirements for different types of fixed-dose combinations:

Combination TypePreclinical Data Requirements
Marketed Drug / Marketed Drug A detailed review of existing preclinical data may be sufficient, especially if there is a history of co-administration. nih.govresearchgate.net
Marketed Drug / New Molecular Entity (NME) Full ICH program of studies for the NME, plus a combination study of up to 90 days in one species. nih.govresearchgate.net
New Molecular Entity (NME) / New Molecular Entity (NME) Full ICH battery of studies for each NME, plus a combination study in one species. nih.govresearchgate.net

It is important to note that these are general guidelines, and the specific requirements can be influenced by factors such as the therapeutic indication, the known safety profiles of the individual drugs, and the potential for interactions. toxicology.org

Theoretical Frameworks for Assessing Drug-Drug Interactions (DDI) at the Preclinical Stage

Assessing the potential for drug-drug interactions (DDIs) is a critical component of the preclinical development of any FDC. qps.com DDIs can be broadly categorized as either pharmacokinetic (affecting the ADME of a drug) or pharmacodynamic (related to the drug's mechanism of action). qps.com

In Vitro and In Vivo Models:

A variety of in vitro and in vivo models are employed to predict and evaluate potential DDIs.

In Vitro Methods: These are often the first step in assessing DDI potential and can provide valuable information with less cost and time compared to in vivo studies. researchgate.net Common in vitro systems include:

Human liver microsomes and hepatocytes to study metabolic pathways, particularly those involving cytochrome P450 (CYP) enzymes. researchgate.netcloudfront.net

Cell-based assays to investigate the potential for a drug to inhibit or induce drug-metabolizing enzymes or transporters. qps.com

In Vivo Methods: Animal models are used to confirm and further investigate findings from in vitro studies. researchgate.net These studies help to understand the integrated effects of a drug combination in a whole organism. ijrpc.com

Modeling and Simulation:

Physiologically based pharmacokinetic (PBPK) modeling and simulation are increasingly used to predict the clinical relevance of preclinical DDI findings. cloudfront.netnih.gov These models can integrate data from in vitro and in vivo studies to simulate the likely impact of a DDI in humans. nih.govbioivt.com

The following table summarizes the different approaches used to assess preclinical drug-drug interactions:

Assessment MethodDescriptionExamples
In Vitro Assays Laboratory-based tests using cellular or subcellular systems to evaluate specific interaction mechanisms.Human liver microsomes, recombinant CYP enzymes, cell lines expressing drug transporters.
In Vivo Studies Studies conducted in animal models to assess the overall effect of a drug combination in a living organism.Pharmacokinetic and toxicology studies in rodents or non-rodents.
PBPK Modeling Computer-based simulations that integrate preclinical data to predict human pharmacokinetics and potential DDIs.Software such as GastroPlus™ and Simcyp®. cloudfront.net

Regulatory agencies provide guidance on the design and interpretation of DDI studies to ensure a thorough evaluation of the interaction potential of a new drug combination. criver.comeuropa.eu

Ethical Principles Governing Animal Research in Pharmacological Studies

The use of animals in pharmacological research is a subject of significant ethical consideration and is governed by a set of principles designed to ensure their humane treatment. bps.ac.ukefpia.eu The cornerstone of these ethical principles is the concept of the "3Rs": Replacement, Reduction, and Refinement. bps.ac.ukeuropa.eusciencepharma.com

The 3Rs:

Replacement: This principle encourages the use of non-animal methods whenever possible to achieve the scientific objectives. bps.ac.ukeuropa.eu This can include in vitro methods, computer modeling, and the use of less sentient organisms. sciencepharma.com

Reduction: This principle focuses on minimizing the number of animals used in a study while still obtaining statistically valid and reproducible results. bps.ac.ukeuropa.eu This involves careful experimental design and statistical analysis. bps.ac.uk

Refinement: This principle aims to minimize any pain, suffering, or distress experienced by the animals. bps.ac.ukeuropa.eu This includes providing appropriate housing, handling, and veterinary care, as well as using the least invasive procedures possible. sciencepharma.com

Regulatory bodies and institutional animal care and use committees (IACUCs) have established guidelines and regulations to ensure the ethical treatment of animals in research. ijrpc.comscielo.org.mx These guidelines are based on the 3Rs and are a legal and ethical requirement for all research involving animals. efpia.euimabe.org

The following table outlines the core tenets of the 3Rs in animal research:

PrincipleDescription
Replacement Using non-animal alternatives whenever feasible. bps.ac.uk
Reduction Using the minimum number of animals necessary to obtain valid results. bps.ac.uk
Refinement Minimizing animal pain, suffering, and distress. bps.ac.uk

The ultimate goal of these ethical principles is to balance the need for scientific advancement with the moral obligation to treat animals humanely. bps.ac.uk

Future Directions and Emerging Research Avenues for Multi Component Pharmacotherapy

Application of Omics Technologies in Understanding Compound Action

The fields of genomics, proteomics, and metabolomics—collectively known as omics technologies—are providing unprecedented insights into the mechanisms of action for combination therapies like Avalide. By analyzing an individual's unique biological makeup, these technologies can help explain the variability in drug response and identify novel biomarkers.

Pharmacogenomics has successfully identified specific genetic variants that influence how patients respond to both irbesartan (B333) and hydrochlorothiazide (B1673439). For hydrochlorothiazide, genome-wide association studies (GWAS) have pinpointed single nucleotide polymorphisms (SNPs) in genes such as PRKCA that are associated with a greater blood pressure reduction. researcher.life For instance, carriers of the A-allele in the rs16960228 polymorphism within the PRKCA gene consistently show a better response. researcher.life Similarly, genetic variations in the cytochrome P450 enzyme CYP2C9, which metabolizes irbesartan, can predict the diastolic blood pressure response to the drug. researchgate.net Patients with the CYP2C91/CYP2C92 genotype exhibit a significantly greater reduction in diastolic blood pressure compared to those with the wild-type CYP2C91/CYP2C91 genotype. researchgate.net

Metabolomics , the study of small molecules, identifies metabolic signatures that correlate with drug efficacy. Studies integrating genomics and metabolomics have revealed that metabolites like arachidonic acid, in conjunction with genetic markers in genes such as PRKAG2, DCC, and EPHX2, can significantly predict blood pressure response to hydrochlorothiazide. nih.gov A genetic response score based on these polymorphisms explained over 11% of the variability in blood pressure response, highlighting the power of integrating omics data. nih.gov

Proteomics analyzes the entire set of proteins in a biological sample, offering a direct view of functional changes in response to drug treatment. In the context of hypertension, proteomic studies have identified proteins involved in vasoconstriction, inflammation, and matrix degeneration as being key to the disease's pathology. nih.gov Future research in this area could identify specific protein expression profiles that predict a synergistic response to the irbesartan-hydrochlorothiazide combination, moving beyond individual drug effects to understand the combined impact at a molecular level. nih.govmdpi.com

Table 1: Selected Pharmacogenomic Markers Influencing Response to this compound Components

Component Gene/Locus Variant (SNP) Finding Significance (p-value)
Hydrochlorothiazide PRKCA rs16960228 A-allele carriers show greater SBP/DBP response (>4/4 mm Hg) compared to GG homozygotes. 3.3 x 10⁻⁸
Hydrochlorothiazide GNAS-EDN3 region rs2273359 Associated with greater SBP response. 5.5 x 10⁻⁸
Hydrochlorothiazide Netrin Signaling Pathway (PRKAG2, DCC, EPHX2) rs2727563, rs12604940, rs13262930 A 3-SNP genetic score explains 11.9% of DBP response variability. 3 x 10⁻⁹
Irbesartan CYP2C9 1/2 vs 1/1 1/2 carriers had a 14.4% DBP reduction vs. 7.5% in 1/1 carriers. 0.036
Irbesartan APOB rs1801701 CC genotype associated with a greater reduction in left ventricular mass. N/A

Data sourced from multiple pharmacogenomic studies. researcher.liferesearchgate.netnih.govpharmgkb.org

Exploration of Novel Delivery Systems and Their Theoretical Impact on Pharmacokinetics

Standard oral administration of this compound results in a characteristic pharmacokinetic profile with peak plasma concentrations (Cmax) reached at a specific time (Tmax). researchgate.net Novel drug delivery systems, such as controlled-release or pulsatile-release formulations, offer the potential to significantly alter these kinetics to improve therapeutic outcomes. nih.gov The primary goals of these systems are to maintain steady drug levels within the therapeutic window, reduce dosing frequency, and potentially mitigate peak-dose-related side effects. nih.govnih.gov

A theoretical controlled-release formulation of this compound would be designed to release irbesartan and hydrochlorothiazide at a predetermined, slower rate compared to immediate-release tablets. This would theoretically lead to a lower Cmax, a delayed Tmax, and a more sustained plasma concentration over a 24-hour period. nih.gov Such a profile could provide more consistent blood pressure control, especially during the early morning hours when cardiovascular events are more common. semanticscholar.org

The theoretical impact on key pharmacokinetic parameters is substantial. By flattening the peak-trough fluctuations, a controlled-release system can ensure that drug concentrations remain effective without reaching potentially excessive levels. nih.gov This is particularly relevant for combination therapies, where the interaction of two distinct pharmacokinetic profiles must be managed. nih.gov

Table 2: Theoretical Pharmacokinetic Profile of Irbesartan in a Novel vs. Conventional Delivery System

Pharmacokinetic Parameter Conventional Immediate-Release Theoretical Controlled-Release System Theoretical Impact
Cmax (ng/mL) ~3,300 Lower (~2,000 - 2,500) Reduced peak concentration, potentially fewer peak-dose side effects.
Tmax (hours) 1.5 - 2.0 Delayed (e.g., 4.0 - 6.0) Slower absorption and onset of peak concentration.
AUC (ng·h/mL) Maintained Maintained Overall drug exposure remains consistent for therapeutic effect.
Trough Concentration Lower Higher More sustained drug levels at the end of the dosing interval for 24-hour efficacy.
Dosing Frequency Once Daily Once Daily Improved convenience and adherence.

Values for conventional release are representative. researchgate.net Values for the theoretical system are illustrative of controlled-release principles. nih.gov

Development of Predictive In Silico Models for Combination Drug Behavior

In silico models, which use computer simulations, are becoming indispensable tools for predicting the behavior of combination drugs like this compound before they are tested in clinical trials. nih.gov These computational approaches range from pharmacokinetic/pharmacodynamic (PK/PD) modeling to more complex machine learning algorithms that can predict synergistic interactions.

PK/PD modeling mathematically describes the relationship between drug concentration and its effect over time. For the irbesartan-hydrochlorothiazide combination, PK/PD models have been used to quantify the synergistic interaction between the two components. researchgate.net One study demonstrated that when administered together, the maximum effect (Emax) of irbesartan on lowering systolic blood pressure increased by 25%, while the concentration required to achieve 50% of the maximum effect (EC50) decreased by 40%. researchgate.net This provides quantitative evidence of synergy, where the combination is more effective than the sum of its parts.

More advanced computational methods use machine learning and network analysis to predict effective drug combinations. nih.gov By integrating data on drug structures, protein targets, and interaction networks, these models can screen vast numbers of potential combinations to identify those with the highest likelihood of synergy. tdcommons.airesearchgate.net For hydrochlorothiazide, computational models have successfully predicted its synergistic potential with other antihypertensives like spironolactone and amlodipine, predictions that are supported by clinical data. nih.gov Applying these models to the specific pairing of irbesartan and hydrochlorothiazide can further elucidate the molecular basis for their combined efficacy.

Table 3: In Silico PK/PD Modeling of Irbesartan's Effect on Systolic Blood Pressure (SBP), Alone vs. with Hydrochlorothiazide (HCTZ)

PK/PD Parameter Irbesartan Alone Irbesartan + HCTZ Change with Combination Interpretation
Emax (mmHg) Baseline Increased by 25% The maximum blood pressure-lowering effect is significantly enhanced.
EC50 (ng/mL) Baseline Decreased by 40% A lower drug concentration is needed to achieve half of the maximal effect, indicating increased potency.

Data demonstrates a synergistic pharmacodynamic interaction based on in silico modeling. researchgate.net

Integration of Systems Biology Approaches for Comprehensive Compound Analysis

Systems biology offers a holistic approach to understanding drug action by integrating data from all omics levels to model entire physiological pathways. hres.ca For a compound like this compound, which targets the complex Renin-Angiotensin System (RAS), this approach is particularly valuable. Irbesartan acts by blocking the Angiotensin II Type 1 (AT1) receptor, a key component of the RAS, while hydrochlorothiazide affects renal function and fluid balance. mathworks.com

A systems biology model of hypertension and the RAS would incorporate numerous components, including renin, angiotensinogen, angiotensin-converting enzyme (ACE), Angiotensin II, and AT1 and AT2 receptors. hres.cabiorxiv.orgbiorxiv.org By creating a mathematical representation of this pathway, researchers can simulate how inhibiting one component (the AT1 receptor with irbesartan) affects the entire system. hres.ca These models can predict the downstream consequences, such as changes in aldosterone (B195564) production and feedback loops that affect renin secretion. biorxiv.orgnih.gov

Q & A

Q. How can researchers enhance reproducibility when studying this compound’s effects on renal function in preclinical models?

  • Answer : Standardize animal models (e.g., 5/6 nephrectomy rats) and adhere to ARRIVE guidelines. Report detailed methods for drug administration, sample collection, and histopathology scoring. Share raw data and analysis scripts via repositories like Figshare or Zenodo .

Q. Tables for Reference

Validation Parameter ICH Q2(R2) Requirement Example Methodology
SpecificityNo interference from impuritiesForced degradation + peak purity analysis
Accuracy98–102% recoverySpike-and-recovery in triplicate
Precision≤2% RSD for repeatabilitySix replicates at 100% concentration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.